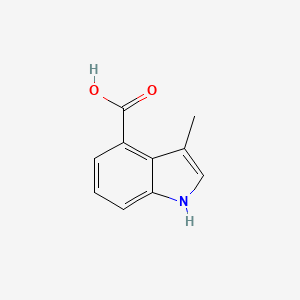

3-Methyl-1H-indole-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methyl-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-5-11-8-4-2-3-7(9(6)8)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAMZDOUELWKJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=CC=CC(=C12)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657096 | |

| Record name | 3-Methyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159511-18-8 | |

| Record name | 3-Methyl-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methyl-1H-indole-4-carboxylic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Methyl-1H-indole-4-carboxylic acid

Abstract

This technical guide provides a comprehensive, field-proven pathway for the synthesis of this compound, a crucial heterocyclic building block in modern drug discovery. The strategic approach detailed herein begins with the robust construction of the indole-4-carboxylate core via a palladium-catalyzed reductive annulation, followed by a regioselective C-3 methylation sequence, and concludes with ester hydrolysis. This guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and adaptability. All procedures are substantiated by authoritative references, and key data are presented for clarity and validation.

Introduction and Strategic Overview

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1] Specifically, this compound serves as a key intermediate in the development of therapeutics targeting a range of conditions, including neurological disorders.[1] Its precise architecture, featuring functional handles at both the C-3 (methyl) and C-4 (carboxylic acid) positions, allows for diverse downstream derivatization.

The synthesis of polysubstituted indoles presents a significant challenge due to the need for precise regiochemical control. Direct functionalization of a pre-formed indole ring can often lead to mixtures of isomers. Therefore, a robust and scalable synthesis requires a carefully planned strategy that builds the molecule with the desired substitution pattern from the outset.

The synthetic strategy presented in this guide was designed for efficiency, reliability, and scalability. It comprises a three-stage sequence:

-

Core Indole Formation: Construction of the indole ring system with the essential C-4 carboxylate group already in place.

-

Regioselective C-3 Methylation: Introduction of the methyl group at the nucleophilic C-3 position.

-

Final Deprotection: Hydrolysis of the ester to yield the target carboxylic acid.

This linear approach ensures maximum control over the regiochemistry at each step, minimizing complex purification challenges and maximizing overall yield.

Figure 1: Overall Synthetic Pathway. A three-stage strategy for the synthesis of the target molecule.

Stage 1: Synthesis of the Indole Core

The foundational step is the creation of the indole ring. For this, we employ a modern and highly reliable palladium-catalyzed reductive N-heteroannulation of a 2-nitrostyrene derivative. This method, detailed in Organic Syntheses, provides excellent yields and avoids the often harsh acidic conditions of classical methods like the Fischer synthesis.[2]

Rationale for Method Selection

The chosen palladium-catalyzed reaction offers several advantages:

-

High Yield: The annulation step proceeds with high efficiency, typically over 90%.[2]

-

Mild Conditions: The reaction avoids strong, corrosive acids, enhancing functional group tolerance.

-

Reliability: As a published Organic Syntheses procedure, the protocol has been independently verified and is known for its robustness.

-

Strategic Precursor: It starts from methyl 2-methyl-3-nitrobenzoate, which strategically places the required carboxyl group precursor at the correct position from the beginning.

Detailed Experimental Protocol: Methyl 1H-indole-4-carboxylate

This protocol is adapted from Söderberg, B. C. et al., Org. Synth.2003 , 80, 75.[2] The synthesis is a multi-step sequence starting from methyl 2-methyl-3-nitrobenzoate.

Methyl 2-methyl-3-nitrobenzoate is first brominated at the benzylic position.

-

Reagents: Methyl 2-methyl-3-nitrobenzoate (97.9 mmol), Dibenzoyl peroxide (5.00 mmol), Bromine (100.6 mmol).

-

Solvent: Carbon tetrachloride (120 mL).

-

Procedure:

-

Combine the starting benzoate, dibenzoyl peroxide, and CCl₄ in a flask equipped with a condenser and addition funnel.

-

Heat the mixture to reflux under irradiation from a 100-W flood lamp.

-

Add a solution of bromine in CCl₄ dropwise over 10 minutes.

-

Continue heating and irradiating for 24 hours.

-

After cooling, work up the reaction with aqueous sodium bicarbonate solution and extract the product. Evaporation of the solvent yields methyl 2-bromomethyl-3-nitrobenzoate , which is typically used without further purification.

-

The bromide is converted to its corresponding triphenylphosphonium salt.

-

Reagents: Methyl 2-bromomethyl-3-nitrobenzoate (94.5 mmol), Triphenylphosphine (108.4 mmol).

-

Solvent: Chloroform (150 mL).

-

Procedure:

-

Dissolve the bromide in chloroform and add triphenylphosphine.

-

Heat the solution to reflux for 1.5 hours.

-

Cool the solution and precipitate the Wittig salt by pouring it into anhydrous diethyl ether.

-

Collect the solid by filtration to obtain (2-carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide .

-

The Wittig salt is reacted with formaldehyde to generate the required 2-nitrostyrene derivative.

-

Reagents: Wittig salt from Step 1B, Paraformaldehyde.

-

Solvent & Base: Dichloromethane, Triethylamine.

-

Procedure: A suspension of the Wittig salt in dichloromethane is treated with triethylamine to generate the ylide, which then reacts with formaldehyde (generated by heating paraformaldehyde) to yield methyl 2-ethenyl-3-nitrobenzoate after purification by column chromatography.

This is the key indole-forming step.

-

Reagents: Methyl 2-ethenyl-3-nitrobenzoate (50.0 mmol), Palladium(II) acetate (3.00 mmol), Triphenylphosphine (12.3 mmol).

-

Solvent & Gas: Acetonitrile (100 mL), Carbon Monoxide (CO, 59 psi).

-

Procedure:

-

In a pressure vessel, dissolve the nitrostyrene and triphenylphosphine in acetonitrile.

-

Add palladium(II) acetate.

-

Pressurize the vessel with carbon monoxide (four cycles to 59 psi).

-

Heat the reaction mixture to 90°C for 50 hours, periodically venting and re-pressurizing with CO.

-

After cooling, concentrate the mixture and purify the residue by silica gel chromatography (eluent: hexanes/CH₂Cl₂) to afford Methyl 1H-indole-4-carboxylate as a pale yellow solid.[2]

-

Stage 2: Regioselective C-3 Methylation

With the indole-4-carboxylate core secured, the next critical step is the introduction of a methyl group at the C-3 position. The C-3 position of indole is highly nucleophilic and prone to electrophilic substitution. We will leverage this inherent reactivity using a classic and highly effective two-step sequence: a Mannich reaction followed by reduction of the resulting gramine intermediate.

Rationale for Method Selection

Direct methylation of indoles can be challenging and may lead to over-alkylation or N-alkylation. The Mannich/reduction sequence provides a controlled, high-yielding alternative.

-

Regioselectivity: The Mannich reaction is highly selective for the C-3 position of unsubstituted indoles. The electron-withdrawing ester at C-4 does not prevent this preferred mode of attack.[3]

-

Robustness: The formation of gramine derivatives is a well-established, high-yielding reaction.[4]

-

Controlled Reduction: The gramine intermediate is readily converted to the methyl group via a clean, two-step reduction sequence (quaternization followed by NaBH₄ reduction), which avoids harsh conditions that might affect the ester group.

Figure 2: The Mannich Reaction Mechanism. Nucleophilic attack of the indole C-3 position on an iminium ion.

Detailed Experimental Protocol: Methyl 3-methyl-1H-indole-4-carboxylate

This procedure is based on standard protocols for gramine synthesis.[4][5]

-

Reagents: Methyl 1H-indole-4-carboxylate (1 equiv.), Aqueous Dimethylamine (40% solution, ~1.2 equiv.), Aqueous Formaldehyde (37% solution, ~1.2 equiv.).

-

Solvent: Glacial Acetic Acid.

-

Procedure:

-

Cool a flask containing glacial acetic acid to 0-5°C in an ice bath.

-

Add aqueous dimethylamine, followed by aqueous formaldehyde, keeping the temperature low.

-

Add a solution of Methyl 1H-indole-4-carboxylate in acetic acid dropwise to the cold mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Pour the reaction mixture onto ice and basify to pH > 10 with cold aqueous NaOH.

-

Extract the product with ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude Methyl 3-(dimethylaminomethyl)-1H-indole-4-carboxylate . This intermediate is often used directly in the next step.

-

The tertiary amine is converted to a quaternary ammonium salt to create a good leaving group.

-

Reagents: Crude Gramine Intermediate from Step 2A (1 equiv.), Iodomethane (Methyl Iodide, ~1.5-2.0 equiv.).

-

Solvent: Tetrahydrofuran (THF) or Acetonitrile.

-

Procedure:

-

Dissolve the crude gramine intermediate in the chosen solvent.

-

Add iodomethane and stir the mixture at room temperature for 2-4 hours.

-

The quaternary ammonium salt typically precipitates from the solution. If not, the solvent can be partially evaporated or a non-polar solvent like diethyl ether can be added to induce precipitation.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. This yields the quaternary ammonium iodide salt .

-

The quaternary salt is reduced with sodium borohydride to give the final C-3 methylated product.[6]

-

Reagents: Quaternary ammonium salt from Step 2B (1 equiv.), Sodium borohydride (NaBH₄, ~2-3 equiv.).

-

Solvent: Ethanol or Methanol.

-

Procedure:

-

Suspend the quaternary ammonium salt in the alcohol solvent and cool to 0°C.

-

Add sodium borohydride portion-wise, controlling any effervescence.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Quench the reaction by carefully adding water.

-

Remove the bulk of the alcohol solvent via rotary evaporation.

-

Extract the aqueous residue with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

-

Purify the crude product by silica gel chromatography to obtain pure Methyl 3-methyl-1H-indole-4-carboxylate .

-

Stage 3: Final Deprotection (Ester Hydrolysis)

The final step is the saponification of the methyl ester to liberate the target carboxylic acid. This is a standard transformation that proceeds readily under basic conditions.

Detailed Experimental Protocol: this compound

-

Reagents: Methyl 3-methyl-1H-indole-4-carboxylate (1 equiv.), Lithium hydroxide monohydrate (LiOH·H₂O, ~3-5 equiv.) or Sodium Hydroxide (NaOH).

-

Solvent: A mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water (e.g., 3:1:1 ratio).

-

Procedure:

-

Dissolve the ester in the THF/MeOH solvent mixture.

-

Add an aqueous solution of LiOH or NaOH.

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-12 hours, monitoring by TLC.

-

Once the reaction is complete, remove the organic solvents (THF, MeOH) under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with cold 1M HCl.

-

The carboxylic acid product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield the final product, This compound .

-

Data Presentation and Characterization

Validation of each step requires careful characterization of the products. The following table summarizes key physicochemical properties and expected spectroscopic data for the target molecule and its key precursor.

Table 1: Physicochemical and Spectroscopic Data

| Property | Methyl 1H-indole-4-carboxylate[7] | This compound (Predicted & Literature)[1][8] |

| CAS Number | 39830-66-5 | 1159511-18-8 |

| Molecular Formula | C₁₀H₉NO₂ | C₁₀H₉NO₂ |

| Molecular Weight | 175.18 g/mol | 175.18 g/mol |

| Appearance | Pale yellow to white solid | Beige or off-white solid |

| Melting Point | 68-71 °C | Not widely reported, expected >150 °C (decarboxylation may occur) |

| ¹H NMR (DMSO-d₆) | δ ~11.5 (br s, 1H, NH), 7.8 (d, 1H), 7.5 (t, 1H), 7.3 (d, 1H), 7.1 (t, 1H), 6.7 (m, 1H), 3.9 (s, 3H, OCH₃) ppm. | δ ~12.5 (br s, 1H, COOH), ~11.0 (br s, 1H, NH), 7.7 (d, 1H), 7.2 (d, 1H), 7.0 (t, 1H), 6.9 (s, 1H), 2.4 (s, 3H, CH₃) ppm. |

| ¹³C NMR (DMSO-d₆) | δ ~167 (C=O), 137, 127, 126, 123, 121, 115, 101, 52 (OCH₃) ppm. | δ ~170 (C=O), 138, 128, 126, 122, 120, 115, 112, 110, 10 (CH₃) ppm. |

Note: Predicted NMR data for the final product is based on analysis of closely related structures, such as methyl 3-methyl-1H-indole-5-carboxylate and other 4-substituted indoles.[8][9] Actual shifts may vary depending on solvent and concentration.

Conclusion

This guide has detailed a logical and robust multi-step synthesis for this compound, tailored for an audience of drug development professionals and research scientists. By leveraging a modern palladium-catalyzed indole formation followed by a classic, high-fidelity C-3 methylation strategy, this pathway offers a reliable route to a high-value chemical intermediate. The emphasis on methodological rationale and detailed, referenced protocols provides a self-validating framework for the successful synthesis and characterization of the target compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tetratek.com.tr [tetratek.com.tr]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. Methyl indole-3-carboxylate | C10H9NO2 | CID 589098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 3-Carboxymethyl-1H-indole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 3-Methyl-1H-indole-4-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-1H-indole-4-carboxylic Acid

Introduction

This compound is a heterocyclic compound featuring a core indole scaffold, a functionality of significant interest in medicinal chemistry and materials science. The strategic placement of a methyl group at the 3-position and a carboxylic acid at the 4-position creates a molecule with distinct electronic and steric properties. These characteristics make it a valuable building block for the synthesis of more complex bioactive molecules, including pharmaceuticals and agrochemicals[1][2]. Its utility as a synthetic intermediate in drug discovery, particularly for agents targeting neurological disorders, underscores the importance of a comprehensive understanding of its physicochemical profile[1].

This guide provides a detailed examination of the core . It is designed for researchers, chemists, and drug development professionals who require a robust understanding of the molecule's behavior for applications ranging from reaction optimization to formulation development. We will move beyond a simple recitation of data, focusing instead on the structural basis for these properties and the experimental methodologies required for their validation.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. The structural attributes of this compound are the primary determinants of its chemical behavior and reactivity.

-

Synonyms: 3-Methylindole-4-carboxylic acid

The molecule's architecture, comprising a planar aromatic indole ring system, a carboxylic acid group, and a methyl group, dictates its solubility, acidity, and spectral characteristics. The carboxylic acid moiety is a hydrogen bond donor and acceptor, while the indole N-H group is primarily a hydrogen bond donor.

Caption: Key functional groups influencing physicochemical properties.

Core Physicochemical Properties: A Summary

For rapid assessment, the key physicochemical properties are summarized below. It is important to note that while some data is available from suppliers, other values must be determined experimentally.

| Property | Value / Expected Range | Data Source / Comment |

| Molecular Formula | C₁₀H₉NO₂ | Confirmed[1][2] |

| Molecular Weight | 175.19 g/mol | Confirmed[1][2] |

| Appearance | Beige Solid | Vendor Data[1][2] |

| Melting Point | Not reported. Expected for a crystalline solid. | Requires experimental determination. |

| Boiling Point | Not applicable. Likely to decompose upon heating. | Based on typical indole carboxylic acids. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and basic aqueous solutions. | Predicted based on structure. Requires experimental confirmation. |

| Acidity (pKa) | Not reported. Expected pKa₁ ~4-5 (COOH), pKa₂ ~17 (N-H). | Estimated based on analogous structures[6][7]. Requires experimental determination. |

In-Depth Analysis of Key Properties

Acidity (pKa)

The molecule possesses two acidic protons: one on the carboxylic acid group and one on the indole nitrogen.

-

Carboxylic Acid Proton (pKa₁): The primary acidic site is the carboxylic acid. For aromatic carboxylic acids, the pKa is typically in the range of 4-5[6]. The electron-donating character of the indole ring, slightly enhanced by the 3-methyl group, may marginally increase the pKa compared to benzoic acid, but it will remain the most significant determinant of the molecule's behavior in aqueous solutions at physiological pH.

-

Indole N-H Proton (pKa₂): The indole N-H proton is significantly less acidic, with a pKa typically around 17[7]. Deprotonation at this site requires a very strong base and is not relevant under physiological conditions but can be crucial for synthetic modifications at the nitrogen atom.

Understanding these pKa values is critical for designing purification strategies (acid-base extraction), predicting solubility in buffers of varying pH, and anticipating molecular charge in biological assays.

Solubility

Quantitative solubility data is not publicly available and must be determined experimentally. Qualitatively, the molecule's behavior can be predicted:

-

Aqueous Solubility: The presence of the polar carboxylic acid and N-H groups imparts some potential for hydrogen bonding with water. However, the largely nonpolar, bicyclic indole core will limit aqueous solubility at neutral pH.

-

pH-Dependent Solubility: As a carboxylic acid, its solubility in water is expected to increase dramatically at pH values above its pKa (pH > 5), where it will deprotonate to form the more soluble carboxylate salt.

-

Organic Solubility: The compound is expected to be soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), which can effectively solvate both the polar functional groups and the aromatic ring.

Spectroscopic Profile

While specific spectra for this exact compound are not available in the cited literature, we can predict the key features based on its structure and data from closely related analogues[8][9][10].

-

¹H NMR: In a solvent like DMSO-d₆, the spectrum would be expected to show:

-

A broad singlet for the carboxylic acid proton (~12-13 ppm).

-

A broad singlet for the indole N-H proton (~11 ppm).

-

Multiple signals in the aromatic region (~7-8 ppm) corresponding to the protons on the benzene portion of the indole ring.

-

A singlet for the C2-proton of the indole ring.

-

A singlet for the methyl group protons at the 3-position (~2.3 ppm).

-

-

¹³C NMR: The spectrum would reveal 10 distinct carbon signals, including a signal for the carbonyl carbon (~170 ppm), multiple signals in the aromatic region (~110-140 ppm), and a signal for the methyl carbon (~10-15 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by:

-

A very broad O-H stretch from the carboxylic acid, centered around 3000 cm⁻¹.

-

A sharp N-H stretch around 3400 cm⁻¹.

-

A strong C=O (carbonyl) stretch around 1680-1700 cm⁻¹.

-

C=C stretching bands in the 1450-1600 cm⁻¹ region, characteristic of the aromatic system.

-

-

Mass Spectrometry (MS): Using electrospray ionization (ESI), one would expect to observe the molecular ion. In negative ion mode, the base peak would likely be the deprotonated molecule [M-H]⁻ at m/z 174.19. In positive ion mode, the protonated molecule [M+H]⁺ at m/z 176.19 would be expected. The fragmentation pattern would likely involve the loss of H₂O and CO₂ from the parent ion[10].

Experimental Protocols

To ensure scientific integrity, the properties listed above must be validated. The following section details standardized protocols for their determination.

Caption: General workflow for physicochemical characterization.

Protocol 1: Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of the compound.

-

Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2, 5, 7.4, 9) and select relevant organic solvents.

-

Equilibration: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. Ensure solid is present.

-

Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Separation: Allow the vials to stand, or centrifuge, to separate the undissolved solid from the solution.

-

Sampling & Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable mobile phase.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard curve of known concentrations. Liquid chromatography is a common and reliable technique for separating and quantifying carboxylic acids in various samples[11][12].

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility in mg/mL or µg/mL.

Protocol 2: pKa Determination (Potentiometric Titration)

This method provides a direct measure of the acidic dissociation constant.

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., water/methanol mixture) to ensure solubility throughout the titration.

-

Titration Setup: Use a calibrated pH meter and an automated titrator. Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Acidification: Add a small amount of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the carboxylate group.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes and recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in pH). For molecules with multiple pKa values, multiple inflection points may be observed.

Protocol 3: Spectroscopic Analysis

This workflow confirms the identity and structure of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it solubilizes the compound and its high boiling point allows for the observation of exchangeable protons (-COOH and -NH).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process the data and assign the observed peaks to the protons and carbons in the molecular structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (~1 mg) with dry KBr powder (~100 mg) and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Identify characteristic functional group frequencies as predicted in Section 3.3.

-

-

Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL.

-

Inject the sample into an LC-MS system equipped with an electrospray ionization (ESI) source.

-

Acquire mass spectra in both positive and negative ion modes to confirm the molecular weight by observing the [M+H]⁺ and [M-H]⁻ ions.

-

Stability and Storage

Proper handling and storage are essential to maintain the integrity of the compound.

-

Storage Conditions: The compound should be stored in a cool, dry place, away from light. Supplier recommendations suggest storage at 0-8°C[1][2].

-

Stability: As a solid, the compound is expected to be stable. In solution, indole-containing molecules can be susceptible to oxidation, especially when exposed to air and light over extended periods. Solutions should be freshly prepared or stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

Applications and Research Context

The physicochemical properties detailed in this guide are directly relevant to the compound's application in research and development.

-

In Drug Discovery: Solubility and pKa data are crucial for developing formulations and predicting absorption, distribution, metabolism, and excretion (ADME) properties.

-

In Chemical Synthesis: Understanding the molecule's reactivity, particularly the acidity of the N-H and -COOH protons, allows chemists to select appropriate reagents and conditions for further synthetic transformations[1][13].

-

In Analytical Chemistry: The spectroscopic data forms the basis for developing analytical methods to quantify the compound in various matrices, from reaction mixtures to biological samples[14].

Conclusion

This compound is a compound of significant interest due to its versatile indole core. This guide has provided a comprehensive overview of its key physicochemical properties, emphasizing the connection between molecular structure and chemical behavior. By grounding theoretical predictions with robust, validated experimental protocols, we establish a self-validating system for characterization. The data and methodologies presented herein are intended to empower researchers and scientists to utilize this valuable building block with confidence and precision in their synthetic and developmental endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound|1159511-18-8 - MOLBASE Encyclopedia [m.molbase.com]

- 4. 1159511-18-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. scbt.com [scbt.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. Pyrrole - Wikipedia [en.wikipedia.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ptfarm.pl [ptfarm.pl]

- 13. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. eurekakit.com [eurekakit.com]

Introduction: The Indole Scaffold - A Privileged Structure in Drug Discovery

An In-depth Technical Guide to 3-Methyl-1H-indole-4-carboxylic acid for Advanced Research

Abstract: this compound (CAS No. 1159511-18-8) is a heterocyclic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors. Its indole core is a privileged scaffold in medicinal chemistry, while the strategically placed methyl and carboxylic acid groups offer versatile handles for synthetic elaboration. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, chemical reactivity, and key applications, with a focus on its utility in drug discovery and development. All protocols and claims are substantiated by authoritative references to empower researchers with reliable, actionable intelligence.

The indole ring system is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its ability to interact with a wide array of biological targets. This bicyclic aromatic heterocycle, consisting of a fused benzene and pyrrole ring, serves as the core structure for neurotransmitters like serotonin, the essential amino acid tryptophan, and numerous approved therapeutics.

The indole scaffold's unique electronic properties allow it to participate in hydrogen bonding, π-stacking, and hydrophobic interactions, making it an ideal pharmacophore. Consequently, indole derivatives have been successfully developed as inhibitors of critical enzymes such as HIV-1 integrase and as modulators of protein-protein interactions, for instance, in the inhibition of the anti-apoptotic protein Mcl-1.[1][2] The strategic functionalization of the indole core is paramount in tuning its pharmacological profile. This compound represents a valuable starting point for such endeavors, offering distinct points for diversification.[3][4]

Physicochemical & Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The known properties of this compound are summarized below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1159511-18-8 | [3][4] |

| Molecular Formula | C₁₀H₉NO₂ | [3][4] |

| Molecular Weight | 175.19 g/mol | [3][4] |

| Appearance | Beige solid | [3] |

| Purity | Typically ≥95% (by HPLC) | [3][4] |

| Melting Point | Data not available in cited literature. Related compounds such as 3-methyl-1H-indole have melting points in the range of 95-98°C. | |

| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | |

| Storage | Store at 0-8°C, sealed in a dry environment. | [3][4] |

Predicted Spectroscopic Data

-

¹H NMR (Predicted):

-

N-H Proton: A broad singlet, typically downfield (>10 ppm), resulting from the acidic nature of the pyrrole nitrogen proton.

-

Aromatic Protons: Three protons on the benzene portion of the ring would appear in the aromatic region (approx. 7.0-8.0 ppm), exhibiting coupling patterns (doublets, triplets) consistent with their ortho, meta, and para relationships. The proton at C7, adjacent to the nitrogen, is often the most deshielded.

-

C2-H Proton: A singlet or a narrow quartet (due to long-range coupling with the C3-methyl group) in the region of 7.0-7.5 ppm.

-

C3-Methyl Protons: A singlet around 2.3-2.5 ppm.

-

Carboxylic Acid Proton: A very broad singlet, highly dependent on solvent and concentration, typically observed far downfield (>12 ppm).

-

-

¹³C NMR (Predicted):

-

Carbonyl Carbon: The carboxylic acid carbon would be the most downfield signal, expected around 170-175 ppm.

-

Aromatic & Heterocyclic Carbons: Multiple signals between 100-140 ppm. The quaternary carbons (C3, C3a, C4, C7a) can be distinguished from protonated carbons using a DEPT experiment. The C3 carbon bearing the methyl group would likely appear around 110-115 ppm.

-

Synthetic Strategies

While numerous methods exist for indole synthesis, the Fischer indole synthesis remains one of the most robust and versatile for producing substituted indoles.[7][8] A plausible and efficient route to synthesize this compound is proposed below.

Proposed Route: Fischer Indole Synthesis

This strategy involves the acid-catalyzed reaction of an appropriately substituted arylhydrazine with a ketone, followed by cyclization with the elimination of ammonia.

Caption: Proposed Fischer Indole Synthesis Workflow.

Representative Experimental Protocol

Objective: To synthesize this compound.

Materials:

-

2-Hydrazinyl-3-methylbenzoic acid

-

Pyruvic acid

-

Ethanol (absolute)

-

Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, condenser, magnetic stirrer, separatory funnel

Methodology:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve 2-hydrazinyl-3-methylbenzoic acid (1.0 eq) in absolute ethanol.

-

Add pyruvic acid (1.1 eq) dropwise to the solution while stirring at room temperature.

-

Continue stirring for 1-2 hours until precipitation of the hydrazone intermediate is complete. The intermediate may be isolated by filtration or used directly in the next step.

-

-

Fischer Cyclization:

-

To the reaction mixture (or the isolated hydrazone), slowly add the acid catalyst (e.g., a catalytic amount of H₂SO₄ or using PPA as the solvent/catalyst).

-

Causality: The acid protonates the hydrazone, facilitating a[9][9]-sigmatropic rearrangement (the key step of the Fischer synthesis), followed by aromatization to form the stable indole ring.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

After cooling to room temperature, carefully pour the reaction mixture into a beaker of ice water.

-

Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure this compound.

-

Chemical Reactivity and Derivatization

The molecule possesses two primary sites for chemical modification: the carboxylic acid group and the indole ring itself. This dual reactivity makes it a highly versatile intermediate.

Caption: Key reactive sites for derivatization.

Reactions at the Carboxylic Acid

The carboxylic acid moiety is readily converted into esters, amides, or acid chlorides, providing access to a vast chemical space. Amide bond formation is particularly crucial in drug development.

Representative Protocol: Amide Coupling

-

Dissolve this compound (1.0 eq), a primary or secondary amine (1.1 eq), and a coupling agent like HOBt (1.2 eq) in an anhydrous solvent like DMF.

-

Cool the mixture to 0°C in an ice bath.

-

Add a carbodiimide coupling agent such as EDC (1.2 eq) portion-wise.

-

Causality: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine to form the desired amide bond.

-

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work up by diluting with water and extracting with an organic solvent. Purify via column chromatography.

Reactions on the Indole Ring

The indole nucleus is electron-rich and readily undergoes electrophilic aromatic substitution.[10] While the C3 position is typically the most reactive, the presence of the methyl group at C3 directs substitution to other positions, primarily the N1-H or C2.[2][8] N-alkylation or N-acylation can be achieved by deprotonating the indole nitrogen with a strong base (e.g., NaH) followed by treatment with an electrophile.

Applications in Research and Drug Development

The utility of this compound stems from its identity as a functionalized indole, a scaffold with immense biological significance.

-

Pharmaceutical Development: It serves as a key intermediate for synthesizing more complex molecules.[3] The indole-carboxylic acid motif is a known pharmacophore for inhibiting enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are important targets in cancer immunotherapy.[11]

-

Biochemical Research: Derivatives can be used as probes for studying enzyme inhibition and receptor binding, providing insights into metabolic pathways.[3]

-

Materials Science: The rigid, aromatic structure can be incorporated into polymers or organic electronic materials to enhance their thermal stability and confer specific electronic properties.[3][4]

-

Agrochemicals: The indole scaffold is present in many natural and synthetic plant growth regulators, and this compound can serve as a starting point for novel herbicides or fungicides.[3]

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. While a specific, comprehensive MSDS is not widely available, data from structurally related compounds and supplier information suggest the following precautions.

| Hazard Information (GHS) | Precautionary Statements |

| Signal Word: Warning | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

| Pictograms: GHS07 (Exclamation Mark) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Hazard Statements (Anticipated): May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed. | P280: Wear protective gloves/eye protection/face protection. |

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Minimize dust generation and accumulation.

-

Wash hands thoroughly after handling.

Storage:

-

Keep the container tightly closed.

-

Store in a cool, dry, and well-ventilated place at the recommended temperature of 0-8°C.[3][4]

Conclusion

This compound is a high-value chemical intermediate with significant potential for innovation. Its defined structure, coupled with versatile reactivity at both the carboxylic acid and the indole ring, makes it an attractive starting material for creating diverse molecular libraries. For researchers in drug discovery, its role as a functionalized "privileged scaffold" offers a direct route to novel therapeutics targeting a range of diseases. This guide provides the foundational knowledge—from synthesis to application—to effectively and safely leverage this compound in advanced research and development projects.

References

- 1. 1159511-18-8|this compound|BLD Pharm [bldpharm.com]

- 2. m.youtube.com [m.youtube.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. rsc.org [rsc.org]

- 6. tetratek.com.tr [tetratek.com.tr]

- 7. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. bhu.ac.in [bhu.ac.in]

- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of 3-Methyl-1H-indole-4-carboxylic acid

An In-Depth Technical Guide to the Biological Investigation of 3-Methyl-1H-indole-4-carboxylic Acid

Abstract

This compound represents a versatile heterocyclic scaffold, a foundational structure in the field of medicinal chemistry. While direct biological activities of this specific molecule are not extensively documented, its true value lies in its role as a key synthetic intermediate and a privileged starting point for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of this compound, not as an end-product, but as a central building block in drug discovery. We will explore the chemical rationale for its use, detail a strategic workflow for identifying and characterizing the biological activity of its derivatives, and provide validated, step-by-step protocols for key assays. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the indole scaffold to create next-generation therapeutics.

Part 1: The this compound Scaffold: A Chemist's Perspective

The indole ring system is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs with diverse pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] this compound (C₁₀H₉NO₂, MW: 175.18 g/mol ) is a particularly valuable derivative for several strategic reasons.[5]

-

The Carboxylic Acid Handle (C4 Position): The COOH group at the 4-position is a critical functional handle. It readily participates in amide bond formation, allowing for the covalent attachment of diverse chemical moieties. This is the primary route through which libraries of derivatives are created, enabling systematic exploration of structure-activity relationships (SAR).

-

The Methyl Group (C3 Position): The methyl group at the 3-position is not merely a passive substituent. It influences the molecule's electronic properties and provides steric bulk, which can be crucial for optimizing binding interactions with a biological target. It can prevent unwanted metabolism at that position and orient other parts of the molecule within a binding pocket.

-

The Indole Core: The bicyclic aromatic system provides a rigid, planar structure that is ideal for π-π stacking and hydrophobic interactions with protein targets. The indole nitrogen can act as a hydrogen bond donor, further anchoring the molecule to its target.

This combination of features makes this compound an excellent starting point for generating chemical diversity to probe complex biological systems.

Part 2: A Strategic Workflow for Unveiling Biological Activity

Given that this compound is primarily a synthetic scaffold, a logical, multi-step workflow is required to discover and validate the biological activity of its derivatives. This process ensures that research efforts are focused, efficient, and yield trustworthy results.

Caption: A strategic workflow for drug discovery using a core scaffold.

Part 3: In-Depth Characterization: A Case Study on the PI3K/Akt/mTOR Pathway

Indole derivatives have been shown to modulate critical cell signaling pathways, including the PI3K/Akt/mTOR network, which is frequently dysregulated in cancer.[6][7] Let's assume our screening workflow identified a derivative of this compound, which we'll call Indole-D1 , as a potent inhibitor of cancer cell proliferation. The next logical step is to determine if it acts on the PI3K/Akt/mTOR pathway.

Caption: The PI3K/Akt/mTOR pathway, a common target for indole derivatives.

Experimental Protocol 1: Western Blot for Akt and mTORC1 Phosphorylation

This protocol is designed to determine if Indole-D1 inhibits the phosphorylation (activation) of key nodes in the pathway, namely Akt and the mTORC1 substrate p70S6K.

Causality: A decrease in the phosphorylated form of a protein, without a change in the total amount of that protein, is a direct indicator of upstream pathway inhibition. This is a more specific and informative readout than a simple cell viability assay.

Methodology:

-

Cell Culture and Treatment:

-

Seed a human cancer cell line with a known active PI3K/Akt pathway (e.g., MCF-7 or PC-3) in 6-well plates at a density of 5x10⁵ cells/well.

-

Allow cells to adhere for 24 hours.

-

Starve the cells in a serum-free medium for 4-6 hours to reduce basal pathway activity.

-

Pre-treat cells with varying concentrations of Indole-D1 (e.g., 0.1, 1, 10 µM) or vehicle control (0.1% DMSO) for 2 hours.

-

Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1 or EGF) for 30 minutes.

-

-

Lysate Preparation:

-

Aspirate the medium and wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Add 150 µL of ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.

-

Normalize all samples to the same concentration (e.g., 2 µg/µL) with lysis buffer.

-

-

SDS-PAGE and Western Blotting:

-

Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

-

Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel.

-

Perform electrophoresis until the dye front reaches the bottom of the gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., rabbit anti-phospho-Akt (Ser473), rabbit anti-total-Akt, rabbit anti-phospho-p70S6K (Thr389), and mouse anti-β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.

-

Wash the membrane 3 times for 10 minutes each with TBST.

-

Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

Experimental Protocol 2: Cell Viability Assay (CellTiter-Glo®)

Causality: This assay quantifies ATP, an indicator of metabolically active cells. A reduction in the luminescent signal directly correlates with decreased cell viability, either through cytotoxicity or cytostatic effects. This provides quantitative data to support the phenotypic observations from the initial screen.

Methodology:

-

Cell Seeding:

-

Seed cancer cells in an opaque-walled 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of Indole-D1 in the culture medium.

-

Treat the cells with final concentrations ranging from 0.01 µM to 100 µM. Include vehicle control (0.1% DMSO) and a positive control for cell death (e.g., Staurosporine).

-

Incubate the plate for 72 hours in a humidified incubator at 37°C, 5% CO₂.

-

-

Assay Procedure:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's protocol.

-

Add 100 µL of the reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition:

-

Measure luminescence using a plate-reading luminometer.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viable cells versus the log of the compound concentration and fitting the data to a four-parameter logistic curve.

-

Part 4: Data Presentation and Interpretation

Quantitative data should be presented clearly to facilitate analysis and comparison.

Table 1: Hypothetical Cellular Activity of Indole-D1

| Assay Type | Endpoint | Cell Line | Indole-D1 Result |

|---|---|---|---|

| Cell Viability | IC₅₀ (72h) | MCF-7 | 2.5 µM |

| Pathway Inhibition | p-Akt (Ser473) IC₅₀ | MCF-7 | 1.8 µM |

| Pathway Inhibition | p-p70S6K (T389) IC₅₀ | MCF-7 | 2.1 µM |

Interpretation: The data in Table 1 would suggest that the observed anti-proliferative effect of Indole-D1 (viability IC₅₀ of 2.5 µM) is directly correlated with its ability to inhibit the PI3K/Akt/mTOR pathway, as evidenced by the similar IC₅₀ values for the inhibition of Akt and p70S6K phosphorylation. This provides strong, self-validating evidence for the compound's mechanism of action. Future work would focus on SAR studies, modifying the periphery of the this compound scaffold to improve potency and selectivity, and conducting in vitro pharmacokinetic studies to assess its drug-like properties.[8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. rjpn.org [rjpn.org]

- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 5. scbt.com [scbt.com]

- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Methyl-1H-indole-4-carboxylic Acid Derivatives and Analogs

This guide provides a comprehensive technical overview of 3-Methyl-1H-indole-4-carboxylic acid, its derivatives, and analogs. It is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, and biological applications of this important class of molecules. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of a methyl group at the 3-position and a carboxylic acid at the 4-position offers a unique framework for the development of novel therapeutics.[1][2]

The Strategic Importance of the this compound Core

The indole ring system is a fundamental component of numerous natural products and pharmaceuticals, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The this compound core, in particular, serves as a valuable building block in organic synthesis and medicinal chemistry. The presence of the carboxylic acid group at the 4-position provides a handle for further chemical modification, allowing for the generation of diverse libraries of compounds. The methyl group at the 3-position can influence the molecule's steric and electronic properties, potentially enhancing its binding affinity and selectivity for biological targets. This unique substitution pattern makes it a compound of interest for researchers aiming to develop novel therapeutic agents, especially in areas like oncology and neurodegenerative diseases.

Synthetic Strategies for Indole Core Construction

The synthesis of the indole nucleus is a well-established area of organic chemistry, with several named reactions providing reliable routes to this heterocyclic system. For the construction of this compound and its derivatives, the Fischer indole synthesis is a particularly relevant and widely used method.

The Fischer Indole Synthesis: A Classic Approach

The Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.[4][5][6] This powerful reaction allows for the introduction of various substituents on both the benzene and pyrrole rings of the indole nucleus.

Experimental Protocol: Illustrative Fischer Indole Synthesis for a 3-Methyl-Indole Derivative

This protocol describes a general procedure for the synthesis of a 3-methyl-indole derivative using the Fischer indole synthesis. Note that specific starting materials and conditions would need to be optimized for the synthesis of this compound.

Materials:

-

Substituted phenylhydrazine hydrochloride

-

Methyl ethyl ketone (or other suitable ketone)

-

Glacial acetic acid

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride in ethanol.

-

Add methyl ethyl ketone to the solution.

-

Stir the mixture at room temperature for 1-2 hours to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, the hydrazone may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

-

Indolization (Cyclization):

-

To the crude hydrazone, add a suitable acidic catalyst. A mixture of glacial acetic acid and concentrated hydrochloric acid is often effective.[6] Polyphosphoric acid (PPA) or Lewis acids like zinc chloride can also be used.[4][5]

-

Heat the reaction mixture to reflux (typically 80-100 °C) for several hours. The reaction progress should be monitored by TLC.

-

The mechanism involves a[3][3]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, followed by cyclization and elimination of ammonia to form the aromatic indole ring.[4][5]

-

-

Work-up and Purification:

-

After cooling to room temperature, carefully pour the reaction mixture into ice-water.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude indole derivative by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Alternative Synthetic Routes

While the Fischer indole synthesis is a mainstay, other methods like the Bischler-Möhlau indole synthesis can also be employed for the preparation of certain indole derivatives.[7][8][9] This reaction involves the cyclization of an α-arylamino-ketone in the presence of an acid catalyst. The choice of synthetic route will depend on the availability of starting materials and the desired substitution pattern on the final indole product.

Diagram: Generalized Fischer Indole Synthesis Workflow

References

- 1. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bischler-Möhlau Indole Synthesis [drugfuture.com]

- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]

- 9. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of 3-Methyl-1H-indole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for 3-Methyl-1H-indole-4-carboxylic acid, a vital heterocyclic compound in medicinal chemistry and materials science. As a key building block in the synthesis of bioactive molecules, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its effective utilization.[1] This document offers a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and comparative analysis with closely related indole derivatives.

Introduction

This compound is a bifunctional molecule featuring a reactive carboxylic acid group and a privileged indole scaffold. This unique combination makes it a valuable intermediate in the development of novel therapeutic agents, particularly in the fields of oncology and neurodegenerative diseases. Accurate spectroscopic characterization is the cornerstone of ensuring the identity, purity, and conformational integrity of this compound in any research and development setting. This guide will delve into the theoretical underpinnings and practical interpretation of its spectroscopic signatures.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is essential to understand the molecular architecture of this compound.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The expected ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on established chemical shift values for indole and carboxylic acid moieties.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment Rationale |

| H-1 (N-H) | 11.0 - 12.0 | broad singlet | - | The acidic proton of the indole nitrogen, often broad due to quadrupole broadening and exchange. |

| COOH | 10.0 - 13.0 | broad singlet | - | The carboxylic acid proton, which is highly deshielded and subject to hydrogen bonding and exchange. |

| H-2 | 7.0 - 7.5 | singlet or narrow multiplet | ~1-3 Hz (with Me) | Proton on the pyrrole ring, adjacent to the nitrogen. May show long-range coupling to the methyl group. |

| H-5 | 7.8 - 8.2 | doublet | 7.0 - 9.0 | Aromatic proton ortho to the carboxylic acid group, expected to be downfield. |

| H-6 | 7.0 - 7.4 | triplet | 7.0 - 8.0 | Aromatic proton meta to the carboxylic acid, showing coupling to H-5 and H-7. |

| H-7 | 7.5 - 7.9 | doublet | 7.0 - 9.0 | Aromatic proton para to the carboxylic acid. |

| 3-CH₃ | 2.2 - 2.5 | singlet or narrow multiplet | ~1-3 Hz (with H-2) | Methyl protons on the pyrrole ring. |

Table 1: Predicted ¹H NMR Spectral Data for this compound.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon skeleton of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Assignment Rationale |

| COOH | 165 - 175 | Carboxylic acid carbonyl carbon, highly deshielded. |

| C-7a | 135 - 140 | Quaternary carbon at the fusion of the two rings. |

| C-3a | 125 - 130 | Quaternary carbon at the fusion of the two rings. |

| C-4 | 128 - 135 | Aromatic carbon bearing the carboxylic acid group. |

| C-2 | 120 - 125 | Carbon in the pyrrole ring adjacent to the nitrogen. |

| C-6 | 120 - 125 | Aromatic carbon. |

| C-5 | 115 - 120 | Aromatic carbon. |

| C-7 | 110 - 115 | Aromatic carbon. |

| C-3 | 105 - 110 | Quaternary carbon of the pyrrole ring bearing the methyl group. |

| 3-CH₃ | 10 - 15 | Methyl carbon. |

Table 2: Predicted ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the N-H bond of the indole ring.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Assignment Rationale |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad | Characteristic very broad absorption due to strong hydrogen bonding of the carboxylic acid dimer.[2][3] |

| N-H stretch (Indole) | 3300 - 3500 | Medium, sharp | The stretching vibration of the N-H bond in the indole ring. |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the aromatic ring. |

| C-H stretch (Aliphatic) | 2850 - 3000 | Weak to Medium | Stretching vibrations of the C-H bonds of the methyl group. |

| C=O stretch (Carboxylic Acid) | 1680 - 1710 | Strong, sharp | The carbonyl stretch of the carboxylic acid, typically at a lower frequency due to conjugation with the aromatic ring and hydrogen bonding. |

| C=C stretch (Aromatic) | 1500 - 1600 | Medium to Strong | Aromatic ring skeletal vibrations. |

| C-O stretch (Carboxylic Acid) | 1210 - 1320 | Strong | Stretching vibration of the C-O single bond in the carboxylic acid. |

| O-H bend (Carboxylic Acid) | 920 - 950 | Medium, broad | Out-of-plane bending of the hydroxyl group of the carboxylic acid. |

Table 3: Predicted IR Spectral Data for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural confirmation.

Expected Molecular Ion:

-

Formula: C₁₀H₉NO₂

-

Molecular Weight: 175.18 g/mol

-

[M]⁺: m/z 175

Major Fragmentation Pathways:

The fragmentation of this compound is expected to proceed through several key pathways, primarily involving the loss of the carboxylic acid group and rearrangements of the indole ring.

References

An In-depth Technical Guide to the Solubility of 3-Methyl-1H-indole-4-carboxylic Acid in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Labyrinth of Solubility in Drug Discovery

In the realm of modern drug discovery and development, the intrinsic properties of a molecule are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount gatekeeper, dictating the very feasibility of a compound's journey from a laboratory curiosity to a life-saving therapeutic. The indole scaffold, a privileged structure in medicinal chemistry, has given rise to a multitude of potent biological agents.[1][2] However, these complex aromatic systems often present significant challenges in terms of their solubility, a hurdle that can impede preclinical development and necessitate innovative formulation strategies.[1][3] This guide, crafted from the perspective of a Senior Application Scientist, aims to provide a comprehensive and practical understanding of the solubility of a specific indole derivative: 3-Methyl-1H-indole-4-carboxylic acid .

This document eschews a rigid, templated approach. Instead, it is structured to logically unfold the multifaceted nature of solubility, from the fundamental physicochemical principles governing the behavior of this compound to the practical, field-proven methodologies for its assessment and the strategic implications for formulation development. Our exploration will be grounded in scientific integrity, offering not just protocols, but the rationale behind them, ensuring that every piece of information is not only accurate but also actionable.

Section 1: Physicochemical Landscape of this compound

A thorough understanding of a molecule's structural and electronic characteristics is the essential first step in predicting and interpreting its solubility profile.

Molecular Structure and Functional Group Analysis

This compound is an aromatic heterocyclic compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of approximately 175.19 g/mol .[4] Its structure is characterized by three key functional components:

-

The Indole Ring System: This bicyclic aromatic system, consisting of a fused benzene and pyrrole ring, is the hydrophobic core of the molecule. The delocalized π-electrons within the ring system contribute to its planarity and propensity for π-π stacking interactions, which can influence crystal lattice energy and, consequently, solubility.

-

The Carboxylic Acid Group (-COOH): Attached at the 4-position of the indole ring, this is the primary hydrophilic and ionizable center of the molecule. As a weak acid, its protonation state is pH-dependent, a critical factor governing aqueous solubility. It can act as both a hydrogen bond donor (the hydroxyl hydrogen) and acceptor (the carbonyl oxygen).

-

The Methyl Group (-CH₃): Located at the 3-position, this nonpolar alkyl group contributes to the overall lipophilicity of the molecule, generally decreasing its solubility in aqueous media.

The interplay of the hydrophobic indole core and the hydrophilic carboxylic acid group establishes an amphiphilic character for this compound, suggesting a complex solubility profile across solvents of varying polarities.

Predicted Physicochemical Properties

| Property | Predicted Value | Implication for Solubility |

| LogP | ~1.8 | Indicates a moderate lipophilicity, suggesting a preference for organic solvents over water.[5] |

| Topological Polar Surface Area (TPSA) | 59.3 Ų | This value, primarily from the carboxylic acid group, suggests a moderate potential for forming hydrogen bonds, which is crucial for solubility in polar protic solvents.[6] |

These predictions reinforce the notion of a molecule with a delicate solubility balance, likely exhibiting poor aqueous solubility at neutral pH but improved solubility in organic solvents and aqueous solutions with adjusted pH.

Section 2: Solubility Profile of this compound: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The following table provides a qualitative and, where possible, an estimated quantitative solubility profile of this compound in a range of common laboratory solvents. It is important to note that in the absence of direct experimental data, these estimations are derived from the behavior of structurally similar indole carboxylic acids and general principles of chemical interactions.

| Solvent | Solvent Type | Predicted Solubility | Rationale for Solubility Behavior |

| Water | Polar Protic | Poor | The large, nonpolar indole ring dominates the molecule's character, leading to unfavorable interactions with the highly ordered hydrogen-bonding network of water. |

| Methanol / Ethanol | Polar Protic | Moderately Soluble | These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the carboxylic acid group. The alkyl portion of the alcohols can also interact favorably with the indole ring. Indole itself is highly soluble in methanol.[7] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful hydrogen bond acceptor and a strong organic solvent capable of disrupting the crystal lattice and solvating both the polar and nonpolar regions of the molecule.[8] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | Similar to DMSO, DMF is a polar aprotic solvent with a strong ability to solvate a wide range of organic molecules. |

| Acetone | Polar Aprotic | Moderately Soluble | Acetone's carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid proton. Its overall polarity allows for reasonable solvation of the molecule. |

| Acetonitrile | Polar Aprotic | Sparingly to Moderately Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or acetone, which may limit its ability to fully solvate the carboxylic acid group. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble | DCM primarily interacts through weaker van der Waals forces and may not effectively solvate the polar carboxylic acid group, limiting overall solubility. |

| Toluene | Nonpolar | Poorly Soluble | As a nonpolar aromatic solvent, toluene can interact with the indole ring via π-π stacking but offers poor solvation for the highly polar carboxylic acid group. |

Section 3: The Critical Influence of pH on Aqueous Solubility

For ionizable compounds like this compound, pH is arguably the most critical factor governing aqueous solubility.

The Role of the pKa

The pKa is the pH at which the ionized and non-ionized forms of a molecule are present in equal concentrations. For a carboxylic acid, the relationship is as follows:

HA ⇌ H⁺ + A⁻

where HA is the neutral, less water-soluble form and A⁻ is the ionized (carboxylate) form, which is significantly more water-soluble due to its charge.

While the experimental pKa of this compound is not documented in readily accessible literature, we can estimate it to be in the range of 4-5 , similar to other indole carboxylic acids and benzoic acid. For instance, the pKa of indole-3-carboxylic acid is approximately 3.90.[9]

pH-Solubility Profile: A Predictive Analysis

-

At pH < pKa (e.g., pH 2): The carboxylic acid will be predominantly in its protonated, neutral form (HA). In this state, the molecule is at its most lipophilic and will exhibit its lowest aqueous solubility .

-

At pH = pKa: The concentrations of the neutral (HA) and ionized (A⁻) forms are equal.

-

At pH > pKa (e.g., pH 7.4, physiological pH): The carboxylic acid will be primarily in its deprotonated, ionized carboxylate form (A⁻). The presence of the negative charge dramatically increases the molecule's polarity and its ability to interact favorably with water molecules, leading to a significant increase in aqueous solubility .

This pH-dependent solubility is a cornerstone of formulation development, particularly for oral and injectable dosage forms.[7]

Section 4: Experimental Determination of Solubility: A Practical Guide

Theoretical predictions and estimations are invaluable, but for definitive data, experimental determination is essential. The following section outlines a robust, self-validating protocol for determining the thermodynamic solubility of this compound.

The Shake-Flask Method: The Gold Standard

The shake-flask method is a widely accepted and reliable technique for determining thermodynamic (equilibrium) solubility.

Workflow for Shake-Flask Solubility Determination

Caption: A generalized workflow for the shake-flask solubility determination method.

Step-by-Step Protocol

-

Preparation:

-

To a series of glass vials, add an excess amount of solid this compound to a precisely known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.

-

Prepare each solvent condition in triplicate to ensure the reliability of the results.

-

-

Equilibration:

-

Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

-

Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach thermodynamic equilibrium. To validate the equilibration time, preliminary experiments can be conducted where samples are taken at various time points (e.g., 12, 24, 36, and 48 hours) to confirm that the concentration of the dissolved solid has plateaued.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter that is chemically compatible with the solvent to remove any microscopic undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification via High-Performance Liquid Chromatography (HPLC):

-

Method Development: Develop a reverse-phase HPLC method with UV detection capable of resolving and quantifying this compound. A C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is a common starting point. The detection wavelength should be set at the λmax of the compound for optimal sensitivity.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility experiment. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered sample from the solubility experiment to a concentration that falls within the linear range of the calibration curve. Inject the diluted sample into the HPLC system.

-

Calculation: Using the peak area of the sample and the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted sample. Account for the dilution factor to determine the final solubility in the original solvent.

-

Section 5: Practical Implications in Drug Development and Formulation

The solubility of this compound is not merely an academic parameter; it has profound consequences for its development as a potential therapeutic agent. Poor aqueous solubility is a common challenge for many indole derivatives, often leading to low and variable oral bioavailability.[1][3]

Formulation Strategies for Poorly Soluble Indole Carboxylic Acids

Should this compound exhibit poor aqueous solubility that limits its therapeutic application, several formulation strategies can be employed to enhance its dissolution and absorption:[7][10][11][12][13]

-